Cas no 34451-28-0 (1H,1H,2H,2H- Perfluorododecanethiol)

1H,1H,2H,2H-Perfluorododecanethiol is a fluorinated thiol compound characterized by its long perfluorinated carbon chain terminated with a thiol (-SH) functional group. This structure imparts exceptional hydrophobic and oleophobic properties, making it highly effective as a surface-modifying agent. The thiol group facilitates strong chemisorption onto metals, particularly gold and silver, enabling the formation of self-assembled monolayers (SAMs) with high stability and order. Its fluorinated tail provides low surface energy, enhancing resistance to water, oils, and organic contaminants. Applications include coatings for electronics, sensors, and anti-fouling surfaces, where durability and repellency are critical. The compound’s compatibility with nanofabrication techniques further underscores its utility in advanced material science and engineering.
1H,1H,2H,2H- Perfluorododecanethiol structure
34451-28-0 structure
Product Name:1H,1H,2H,2H- Perfluorododecanethiol
CAS No:34451-28-0
MF:C12H5F21S
MW:580.19957613945
CID:824000
PubChem ID:14473341
Update Time:2025-10-29

1H,1H,2H,2H- Perfluorododecanethiol Chemical and Physical Properties

Names and Identifiers

    • 1H,1H,2H,2H- Perfluorododecanethiol
    • 2-(HENICOSAFLUORODECYL)ETHANE-1-THIOL
    • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecanethiol
    • 34451-28-0
    • 1,1,2,2-Tetrahydroperfluoro-1-dodecanethiol
    • Q27270912
    • 1h,1h,2h,2h-perfluorododecyl-1-thiol
    • 2-(perfluorodecyl)ethanethiol
    • 8QXH0AUS19
    • 1-Dodecanethiol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-
    • DTXSID00880389
    • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-thiol
    • 1H,1H,2H,2H-Perfluorododecylthiol
    • 1,1,2,2-Tetrahydroperfluorododecanethiol
    • SCHEMBL3430291
    • UNII-8QXH0AUS19
    • WUHVTJLYXHSDMR-UHFFFAOYSA-N
    • J25.741I
    • NS00018958
    • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecane-1-thiol
    • 1H,1H,2H,2H-Perfluorododecane-1-thiol
    • 2-(Henicosafluorodecyl)ethanethiol
    • Inchi: 1S/C12H5F21S/c13-3(14,1-2-34)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h34H,1-2H2
    • InChI Key: WUHVTJLYXHSDMR-UHFFFAOYSA-N
    • SMILES: SCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Computed Properties

  • Exact Mass: 579.9776627g/mol
  • Monoisotopic Mass: 579.9776627g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 22
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 731
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8
  • Topological Polar Surface Area: 1Ų

Experimental Properties

  • Boiling Point: 221 ºC
  • Flash Point: 66 ºC

1H,1H,2H,2H- Perfluorododecanethiol Pricemore >>

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1H,1H,2H,2H- Perfluorododecanethiol Related Literature

Additional information on 1H,1H,2H,2H- Perfluorododecanethiol

Introduction to 1H,1H,2H,2H- Perfluorododecanethiol (CAS No. 34451-28-0)

1H,1H,2H,2H- Perfluorododecanethiol, with the chemical formula C₁₂F₂₅SH, is a fluorinated thiol compound that has garnered significant attention in the field of materials science and pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to a class of perfluorinated derivatives, which are characterized by the presence of fully fluorinated carbon chains, making them highly resistant to chemical attack and thermal degradation. The presence of a thiol (-SH) group in its molecular structure endows it with distinct reactivity and potential applications in various industrial and scientific domains.

The CAS number 34451-28-0 uniquely identifies this compound in chemical databases and literature, facilitating its accurate classification and study. As a member of the perfluorinated thiol family, 1H,1H,2H,2H- Perfluorododecanethiol exhibits exceptional hydrophobicity and low surface tension, which are critical properties for applications in surface modification, lubricants, and specialized coatings. The compound's ability to form stable self-assembled monolayers (SAMs) on various substrates has made it a valuable tool in nanotechnology and microfabrication.

Recent research has highlighted the potential of 1H,1H,2H,2H- Perfluorododecanethiol in the development of advanced materials with tailored surface properties. For instance, studies have demonstrated its effectiveness in creating ultra-low surface energy surfaces that exhibit remarkable water repellency and oil adhesion. These properties are particularly relevant in applications such as anti-fouling coatings for marine vessels and medical implants that require biocompatibility and reduced protein adsorption.

Moreover, the thiol group in 1H,1H,2H,2H- Perfluorododecanethiol provides a reactive site for further functionalization through cross-linking or coupling reactions. This flexibility has opened up avenues for its use in drug delivery systems and polymer chemistry. For example, researchers have explored its potential as a precursor for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These polymers are being investigated for use in high-performance coatings and electronic materials where durability under extreme conditions is paramount.

In the pharmaceutical domain, the unique properties of 1H,1H,2H,2H- Perfluorododecanethiol have attracted interest for its potential role in medicinal chemistry. The compound's ability to interact with biological molecules has led to studies on its use as a modulator of protein-lipid interactions. Preliminary findings suggest that it may influence membrane fluidity and receptor function, which could have implications for the development of new therapeutic agents targeting neurological disorders or inflammatory conditions.

The synthesis of 1H,1H,2H,2H- Perfluorododecanethiol typically involves multi-step organic reactions starting from perfluorinated precursors followed by thiolation. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the final product meets the stringent requirements of industrial applications. Techniques such as catalytic hydrogenation and fluorination reactions are commonly employed to achieve the desired level of fluorination while maintaining the integrity of the thiol group.

Industrial applications of 1H,1H,2H,2H- Perfluorododecanethiol span across multiple sectors. In electronics manufacturing,it is used as an etching agent or cleaning solution due to its ability to remove contaminants without damaging sensitive components. In aerospace,the compound's resistance to extreme temperatures makes it suitable for use as a thermal barrier coating on high-performance aircraft. Additionally,its low friction properties have led to its incorporation into specialized lubricants for precision machinery.

The environmental impact of using 1H,1H,2H,2H- Perfluorododecanethiol is another critical consideration. While perfluorinated compounds are known for their stability,this very stability can pose challenges during disposal or degradation processes. However,researchers are actively working on developing environmentally benign alternatives or recycling methods that minimize ecological harm while preserving the beneficial properties of these compounds.

Future research directions for 1H,1H,2H,2H- Perfluorododecanethiol include exploring its role in nanomedicine,where it could be used to develop targeted drug delivery systems or imaging agents. Its compatibility with biocompatible materials suggests potential applications in regenerative medicine,such as promoting tissue growth or wound healing through surface-modified implants. Furthermore,the development of novel synthetic routes could lead to more cost-effective production methods,making this compound more accessible for widespread use.

In conclusion,1H,1H,2H,2H- Perfluorododecanethiol (CAS No. 34451-28-0) is a multifaceted compound with a broad spectrum of applications across various scientific and industrial fields。 Its unique combination of hydrophobicity、chemical stability、and reactivity makes it an invaluable material for innovation in surface science、pharmaceuticals、and advanced manufacturing。 As research continues to uncover new possibilities,the potential uses of this perfluorinated thiol are likely to expand even further,driving advancements that benefit multiple sectors worldwide.

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